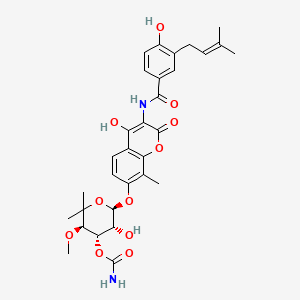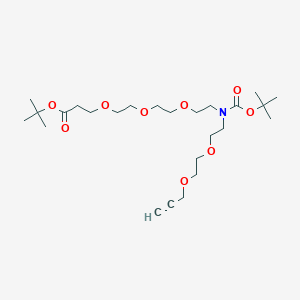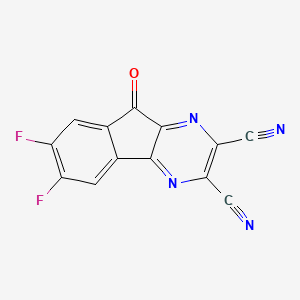
OBA-09
Übersicht
Beschreibung
OBA-09 ist bekannt für seine starken neuroprotektiven Eigenschaften, die sowohl antioxidative als auch entzündungshemmende Wirkungen zeigen .
Herstellungsmethoden
This compound wird durch Veresterung von Brenztraubensäure und Salicylsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels, um die Bildung der Esterbindung zwischen der Carboxylgruppe der Brenztraubensäure und der Hydroxylgruppe der Salicylsäure zu erleichtern . Industrielle Produktionsmethoden können Hochleistungs-Flüssigchromatographie beinhalten, um die Reinheit und Stabilität der Verbindung zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
OBA-09, also known as O-Pyruvoylsalicylic acid hydrate or 2-((2-Oxopropanoyl)oxy)benzoic acid, is a compound that has garnered significant attention in the field of neuroprotection . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound is known to target reactive oxygen species (ROS) in the body . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This phenomenon is known as oxidative stress .
Mode of Action
This compound acts as a potent multi-modal neuroprotectant . It exhibits anti-oxidative and anti-inflammatory effects . By targeting ROS, this compound helps to mitigate the harmful effects of oxidative stress. This is particularly beneficial in the context of neuroprotection, as oxidative stress is a key contributor to neuronal damage in various neurological conditions .
Biochemical Pathways
By acting on ROS, this compound can influence various cellular processes, including cell signaling, gene expression, and cellular senescence .
Result of Action
The primary result of this compound’s action is neuroprotection . By mitigating oxidative stress and inflammation, this compound helps to protect neurons from damage. This can have significant implications for various neurological conditions, including ischemic stroke .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, conditions that increase oxidative stress, such as exposure to toxins or high levels of radiation, could potentially enhance the neuroprotective effects of this compound . .
Vorbereitungsmethoden
OBA-09 is synthesized through the esterification of pyruvate and salicylic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond between the carboxyl group of pyruvate and the hydroxyl group of salicylic acid . Industrial production methods may involve high-performance liquid chromatography to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
OBA-09 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: In biologischen Systemen wird this compound zu Salicylsäure und Brenztraubensäure hydrolysiert.
Oxidation und Reduktion: This compound weist antioxidative Eigenschaften auf, was darauf hindeutet, dass es an Redoxreaktionen teilnehmen kann, um reaktive Sauerstoffspezies zu neutralisieren.
Substitution: Die Esterbindung in this compound kann in Substitutionsreaktionen angegriffen werden, insbesondere in Gegenwart von Nucleophilen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind wässrige Lösungen, Enzyme und milde saure oder basische Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Salicylsäure und Brenztraubensäure .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird in Studien im Zusammenhang mit Veresterungs- und Hydrolysereaktionen verwendet.
Medizin: Die Verbindung wird auf ihre neuroprotektiven Wirkungen untersucht, insbesondere bei Erkrankungen wie ischämischem Hirnschaden. .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Hydrolyse zu Salicylsäure und Brenztraubensäure. Diese Metaboliten tragen zu seinen neuroprotektiven Wirkungen bei durch:
Antioxidative Wirkung: Reduzierung der Lipidperoxidation und der Bildung reaktiver Sauerstoffspezies.
Entzündungshemmende Wirkung: Unterdrückung der Aktivierung von Mikroglia und der Expression von proinflammatorischen Markern wie Tumornekrosefaktor-alpha, Interleukin-1 beta, induzierbarer Stickstoffmonoxid-Synthase und Cyclooxygenase-2.
Energie-Stoffwechsel: Verhinderung der Depletion von Nicotinamid-Adenin-Dinukleotid und Adenosintriphosphat in postischämischem Hirngewebe.
Vergleich Mit ähnlichen Verbindungen
OBA-09 ist einzigartig aufgrund seiner zweifachen Wirkung als Antioxidans und Entzündungshemmer. Ähnliche Verbindungen umfassen:
Salicylsäure: Bekannt für seine entzündungshemmenden Eigenschaften, jedoch ohne die antioxidativen Wirkungen, die bei this compound beobachtet werden.
Brenztraubensäure: Zeigt antioxidative Eigenschaften, besitzt aber nicht die entzündungshemmenden Wirkungen von this compound.
Andere Ester von Brenztraubensäure und Salicylsäure: Diese können einige Eigenschaften mit this compound teilen, aber oft fehlen ihnen die umfassenden neuroprotektiven Wirkungen
Eigenschaften
IUPAC Name |
2-(2-oxopropanoyloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCDKMLERRCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of OBA-09 in protecting against ischemic brain injury?
A1: this compound, a simple ester of pyruvate and salicylic acid, exhibits a multimodal neuroprotective effect through several mechanisms [, ]:
- Anti-oxidative activity: this compound demonstrates direct scavenging of hydroxyl radicals and reduces lipid peroxidation in the postischemic brain [, ]. This effect is further enhanced by its hydrolysis into salicylic acid, a known antioxidant [].
- Anti-excitotoxic and anti-Zn2+-toxic effects: this compound helps maintain cellular energy balance by attenuating ATP and nicotinamide adenine dinucleotide (NAD) depletion, thereby mitigating excitotoxicity and zinc toxicity [].
- Anti-inflammatory action: this compound suppresses the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation, thus reducing the inflammatory response following ischemia [].
Q2: What evidence suggests that this compound is effective in vivo?
A2: Studies in animal models of cerebral ischemia have demonstrated the therapeutic potential of this compound. Administration of this compound following ischemic injury led to significant improvements in neurological and behavioral deficits, indicating functional recovery [, ]. These findings were supported by histological evidence showing reduced brain damage in this compound treated animals [, ].
Q3: How is this compound metabolized in the body?
A3: High-performance liquid chromatography (HPLC) studies revealed that this compound undergoes hydrolysis in vivo, breaking down into salicylic acid and pyruvate. The half-life (t1/2) of this compound was found to be 43 minutes in serum and 4.2 hours in brain parenchyma []. This suggests that both the parent compound and its metabolites contribute to its overall neuroprotective effect.
Q4: Are there any studies investigating the effect of this compound on gene expression in cells relevant to its mechanism of action?
A4: While not directly investigating this compound, a study using gingival epithelial cells (this compound cell line) examined the effect of Aggregatibacter actinomycetemcomitans outer membrane proteins, OMP29 and OMP29par, on cellular responses []. This research showed that OMP29His, a recombinant form of OMP29, reduced the expression of CXCL-8, a chemokine involved in neutrophil recruitment and inflammation []. While this study doesn't directly assess this compound, it highlights the potential for compounds to modulate inflammatory pathways in this cell line, which could be relevant to this compound's anti-inflammatory effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












